molecular formula C9H10O B1283488 3-Allylphenol CAS No. 1446-24-8

3-Allylphenol

Cat. No.: B1283488
CAS No.: 1446-24-8
M. Wt: 134.17 g/mol
InChI Key: PSXBTXZCQRAZGM-UHFFFAOYSA-N
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Description

3-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.

Mode of Action

It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.

Biochemical Pathways

The inhibition of DBH by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, this compound can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that this compound may have similar effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .

Biochemical Analysis

Biochemical Properties

3-Allylphenol plays a significant role in biochemical reactions, particularly in the biosynthesis of lignans and other phenolic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of this compound is polyphenol oxidase, which catalyzes the oxidation of phenolic compounds. Additionally, this compound can undergo coupling reactions mediated by dirigent proteins, leading to the formation of complex lignan structures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain oxidases, thereby preventing the oxidation of phenolic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of lignans and other phenolic compounds. It interacts with enzymes such as polyphenol oxidase and dirigent proteins, which catalyze the formation of complex lignan structures. These interactions can affect the metabolic flux and levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments within the cell .

Properties

IUPAC Name

3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBTXZCQRAZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571132
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446-24-8
Record name m-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?

A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of this compound derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the this compound products.

Q2: What mechanisms are proposed for the photochemical formation of this compound from allyl aryl ether precursors?

A2: The study by [] proposes two primary mechanisms for the formation of this compound during the photolysis of allyl aryl ethers:

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